molecular formula C14H11N5O2S2 B2444725 4-(2,1,3-Benzothiadiazole-5-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one CAS No. 2319641-19-3

4-(2,1,3-Benzothiadiazole-5-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one

Cat. No.: B2444725
CAS No.: 2319641-19-3
M. Wt: 345.4
InChI Key: JXJFWVPKBRMMQV-UHFFFAOYSA-N
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Description

4-(2,1,3-Benzothiadiazole-5-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one is a complex organic compound that features a benzothiadiazole moiety, a thiazole ring, and a piperazinone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,1,3-Benzothiadiazole-5-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one typically involves multi-step organic reactions. A common approach might include:

    Formation of the Benzothiadiazole Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Thiazole Ring Formation: This step might involve the condensation of thioamides with α-haloketones.

    Piperazinone Formation: The piperazinone ring can be synthesized through the cyclization of appropriate diamines with carbonyl compounds.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atoms in the benzothiadiazole and thiazole rings.

    Reduction: Reduction reactions could target the carbonyl group or the nitrogen atoms in the rings.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might be investigated for its potential as a pharmaceutical agent, particularly if it exhibits bioactivity against certain targets.

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic potential, such as anti-cancer, anti-inflammatory, or antimicrobial properties.

Industry

In industry, the compound might find applications in the development of new materials, such as polymers or dyes, due to its unique structural features.

Mechanism of Action

The mechanism of action would depend on the specific application. For example, if the compound is used as a pharmaceutical agent, it might interact with specific enzymes or receptors in the body, modulating their activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    4-(2,1,3-Benzothiadiazole-5-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one: can be compared with other benzothiadiazole derivatives, thiazole-containing compounds, and piperazinone derivatives.

Uniqueness

The uniqueness of this compound lies in its combination of three distinct moieties: benzothiadiazole, thiazole, and piperazinone. This unique structure could confer specific chemical properties and biological activities that are not present in simpler analogs.

Properties

IUPAC Name

4-(2,1,3-benzothiadiazole-5-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N5O2S2/c20-12-8-18(4-5-19(12)14-15-3-6-22-14)13(21)9-1-2-10-11(7-9)17-23-16-10/h1-3,6-7H,4-5,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXJFWVPKBRMMQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1C(=O)C2=CC3=NSN=C3C=C2)C4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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